(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-83-1
VCID: VC16130947
InChI: InChI=1S/C17H15BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3
SMILES:
Molecular Formula: C17H15BrN2O
Molecular Weight: 343.2 g/mol

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

CAS No.: 618441-83-1

Cat. No.: VC16130947

Molecular Formula: C17H15BrN2O

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol - 618441-83-1

Specification

CAS No. 618441-83-1
Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
IUPAC Name [3-(4-bromophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C17H15BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3
Standard InChI Key QMVKLYJALOCVCS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol features a pyrazole ring substituted at the 1-position with an O-tolyl group (methoxy-substituted phenyl) and at the 3-position with a 4-bromophenyl moiety. The methanol functional group at the 4-position introduces polarity, influencing solubility and reactivity. The bromine atom enhances electrophilic substitution potential, while the methoxy group contributes to electronic effects and hydrogen-bonding capabilities.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS No.618441-83-1
Molecular FormulaC17H15BrN2O\text{C}_{17}\text{H}_{15}\text{BrN}_{2}\text{O}
Molecular Weight343.22 g/mol
Hazard StatementsH315, H319, H335
XLogP3~3.5 (estimated)

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step strategy:

  • Cyclization: Formation of the pyrazole core via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.

  • Substitution: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

  • Functionalization: Methanol group incorporation through reduction of a ketone intermediate using sodium borohydride.

Reaction conditions (temperature, catalysts, solvents) significantly impact yield. For example, ethanol is often used as a solvent for crystallization , while palladium catalysts facilitate cross-coupling reactions.

Purification and Analysis

Post-synthesis purification via column chromatography or recrystallization ensures high purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural validation. For instance, HRMS would confirm the molecular ion peak at m/z 343.22.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate susceptibility to oxidation at the methanol group, necessitating storage under inert atmospheres.

Computational Descriptors

While experimental data on partition coefficients (LogP) is scarce, estimated values (XLogP3 ≈ 3.5) suggest moderate lipophilicity, aligning with its potential for membrane permeability in drug design. The hydrogen bond donor/acceptor count (1 donor, 3 acceptors) further informs its pharmacokinetic profile .

Applications in Medicinal Chemistry

Pyrazole Core Pharmacophore

Pyrazoles are privileged structures in drug discovery, exemplified by COX-2 inhibitors (e.g., Celecoxib). The title compound’s substituents enhance binding to hydrophobic pockets in enzyme active sites, making it a candidate for antimicrobial or anticancer agent development.

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